3,4,5-triethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Description
3,4,5-triethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C24H28N2O5 and its molecular weight is 424.497. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Given the complexity of the compound’s structure, it is likely that it interacts with its targets in a unique manner that leads to changes in cellular function .
Biochemical Pathways
The biochemical pathways affected by the compound are currently unknown. Compounds with similar structures have been shown to affect a variety of pathways, including those involved in cell growth, apoptosis, and signal transduction .
Pharmacokinetics
The metabolism and excretion of the compound are likely to be complex, given its structure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. The specific effects of these factors on the compound are currently unknown .
Properties
IUPAC Name |
3,4,5-triethoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-4-29-19-13-17(14-20(30-5-2)23(19)31-6-3)24(28)25-18-11-15-7-8-21(27)26-10-9-16(12-18)22(15)26/h11-14H,4-10H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHPQJRALORISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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